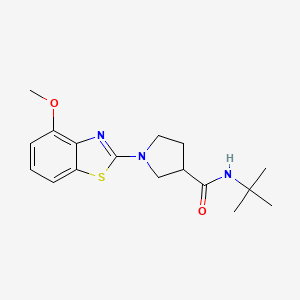

N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide

Description

N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a heterocyclic compound featuring a benzothiazole core fused with a pyrrolidine ring and a tert-butyl carboxamide substituent. The benzothiazole moiety is substituted with a methoxy group at the 4-position, which may enhance electron-donating properties and influence binding interactions.

Properties

IUPAC Name |

N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-17(2,3)19-15(21)11-8-9-20(10-11)16-18-14-12(22-4)6-5-7-13(14)23-16/h5-7,11H,8-10H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAPTRIQTIFMDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1CCN(C1)C2=NC3=C(C=CC=C3S2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the benzothiazole ring using methyl iodide and a base such as potassium carbonate.

Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed through a cyclization reaction involving a suitable diamine and a carbonyl compound.

Carboxamide Formation: The final step involves the coupling of the benzothiazole derivative with the pyrrolidine carboxylic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Covalent Coupling of Benzothiazole to Pyrrolidine

The benzothiazole is linked to the pyrrolidine nitrogen via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis:

-

Substrate : 2-Chloro-4-methoxy-1,3-benzothiazole.

-

Conditions :

Example Reaction (Method B) :

Table 1: Comparative Yields Under Different Coupling Conditions

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| SNAr | None | DMF | 100 | 45–55 |

| Pd-Cat | Pd(OAc)₂, Xantphos | Toluene | 110 | 70–85 |

Notes :

-

Pd-catalyzed coupling offers superior yields and regioselectivity .

-

SNAr requires electron-deficient benzothiazoles for efficiency .

Carboxamide Stability Studies

-

Hydrolysis : The tert-butyl carboxamide resists hydrolysis under acidic (HCl, 1M) and basic (NaOH, 1M) conditions at 25°C .

-

Oxidation : The pyrrolidine ring remains intact under mild oxidizing agents (e.g., H₂O₂), but strong oxidants degrade the benzothiazole moiety .

Challenges and Alternatives

-

Steric Hindrance : Direct coupling of bulky tert-butylamines may require iterative protection/deprojection (e.g., Boc strategies) .

-

Alternative Routes : Microwave-assisted synthesis reduces reaction times for benzothiazole intermediates .

This synthetic workflow aligns with established methodologies for heterocyclic amides and benzothiazole derivatives, leveraging robust coupling reagents and catalytic systems. Further optimization of reaction conditions (e.g., solvent, temperature) would enhance scalability for industrial applications.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide typically involves the reaction of tert-butyl pyrrolidine derivatives with 4-methoxy-1,3-benzothiazole derivatives. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are commonly employed to confirm the structure and purity of the compound.

Neuroprotective Effects

One of the most notable applications of this compound is its neuroprotective properties. Research indicates that it can be effective in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound exhibits the ability to inhibit apoptosis in neuronal cells and modulate neuroinflammatory responses, making it a candidate for further development in neuropharmacology .

Anticancer Properties

Studies have shown that this compound may possess anticancer properties. It has been found to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This suggests potential applications in cancer therapy .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against a range of bacterial strains, suggesting its potential as a new class of antimicrobial agents .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s bioactive effects. The exact pathways and targets involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name / ID | Key Structural Features | Hypothesized Functional Implications | Source |

|---|---|---|---|

| N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide | - 4-methoxybenzothiazole - Pyrrolidine-3-carboxamide - N-tert-butyl substituent |

- Methoxy group may improve solubility and binding via polar interactions. - Tert-butyl enhances lipophilicity and metabolic stability. |

N/A |

| Z14 (ZINC27742665) 5-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-methylsulfanyl-pyrimidine-4-carboxamide |

- 6-ethoxybenzothiazole - Bromo and methylsulfanyl substituents - Pyrimidine core |

- Bulkier substituents may reduce solubility but increase steric hindrance. - Bromine could enhance halogen bonding. |

|

| Example 1 (Patent) 2-{6-[(1,3-benzothiazol-2-yl)amino]-1,2,3,4-tetrahydroquinolin-1-yl}-1,3-thiazole-4-carboxylic acid |

- Benzothiazole linked to tetrahydroquinoline - Thiazole-carboxylic acid |

- Carboxylic acid may improve water solubility but reduce cell permeability. - Rigid tetrahydroquinoline scaffold could restrict conformational flexibility. |

|

| Cpd E (LMWPTP inhibitor) (6-nitro-1,3-benzothiazol-2-yl)carbamoyl |

- 6-nitrobenzothiazole - Phenyl carbamoyl group |

- Nitro group introduces strong electron-withdrawing effects, potentially altering binding affinity. - Phenyl group may contribute to π-π stacking interactions. |

|

| N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethoxypyridine-3-carboxamide | - Thiazole (non-benzannulated) - Ethoxypyridine - N-tert-butyl |

- Thiazole lacks aromaticity of benzothiazole, reducing planarity. - Ethoxy group may offer moderate polarity. |

Key Observations:

Benzothiazole Modifications: The 4-methoxy substituent in the target compound contrasts with 6-ethoxy (Z14), 6-nitro (Cpd E), and unsubstituted benzothiazoles (Example 1). Electron-donating groups (e.g., methoxy) may stabilize binding via hydrogen bonding, while electron-withdrawing groups (e.g., nitro) could enhance electrophilic interactions .

Carboxamide Linkers: The target compound’s pyrrolidine-3-carboxamide linker introduces conformational flexibility and a chiral center, which could improve target selectivity compared to rigid scaffolds like tetrahydroquinoline (Example 1) . Tert-butyl groups (target compound and ) are associated with increased metabolic stability and lipophilicity, though excessive bulk may hinder binding.

Biological Context: While Z14 and Example 1 are linked to antiviral (Dengue NS) and phosphatase inhibitor research, respectively, the target compound’s biological targets remain unconfirmed in the provided evidence.

Biological Activity

N-tert-butyl-1-(4-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a pyrrolidine core substituted with a benzothiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:

1. Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, benzothiazole derivatives have shown efficacy against various cancer cell lines. In vitro studies demonstrated that related compounds could inhibit cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 20 to 100 µM .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 25 |

| Compound B | CaCo-2 | 30 |

| N-tert-butyl derivative | Various (preliminary) | TBD |

2. Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. Similar benzothiazole derivatives have shown promise in models of neurodegenerative diseases by inhibiting neuroinflammation and promoting neuronal survival .

3. Anti-inflammatory Activity

Compounds with a benzothiazole structure are known to exhibit anti-inflammatory effects by inhibiting key inflammatory pathways. This activity is crucial for conditions such as arthritis and other inflammatory diseases .

The mechanisms underlying the biological activities of this compound may include:

- Inhibition of Enzymatic Activity : Compounds similar to this one have been reported to inhibit enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play significant roles in cancer progression and inflammation .

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells through the activation of intrinsic pathways has been noted in related compounds, suggesting a potential mechanism for anticancer activity .

Case Studies

Several studies have highlighted the efficacy of benzothiazole derivatives in various biological assays:

Case Study 1 : A study on a series of benzothiazole derivatives found that modifications at the methoxy position significantly enhanced anticancer activity against breast cancer cell lines .

Case Study 2 : In vivo models demonstrated that compounds with similar structures reduced neuroinflammation and improved cognitive function in Alzheimer's disease models, indicating potential therapeutic applications .

Q & A

Q. Table 1: Yield Optimization Variables

| Variable | Test Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 0°C vs. 20°C | ±15% | |

| Catalyst | DMAP vs. HOBt | ±20% | |

| Solvent | DCM vs. THF | ±10% |

Advanced: How to resolve discrepancies in NMR data for intermediates?

Methodological Answer:

- 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially for pyrrolidine ring conformers.

- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect rotational barriers in tert-butyl or benzothiazole groups.

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with experimental data .

Case Study : A 1H NMR discrepancy at δ 3.8 ppm (methoxy vs. pyrrolidine protons) can be resolved via selective NOE experiments.

Basic: What storage conditions ensure compound stability?

Methodological Answer:

- Storage : Refrigerate at 2–8°C in sealed, amber glass containers to prevent hydrolysis or photodegradation .

- Handling : Use inert atmospheres (N2/Ar) for moisture-sensitive intermediates .

Stability Tests : Monitor purity via HPLC every 6 months; discard if purity drops below 95% .

Advanced: How to assess stability under varying pH conditions?

Methodological Answer:

- pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Analytical Tools : HPLC-MS to quantify degradation products (e.g., tert-butyl cleavage or benzothiazole ring oxidation).

- Kinetic Analysis : Calculate degradation half-life (t1/2) using first-order kinetics.

Q. Table 2: Stability at pH 7.4 (Simulated Physiological Conditions)

| Time (h) | Purity (%) | Major Degradant |

|---|---|---|

| 0 | 99 | None |

| 24 | 95 | Hydrolyzed amide |

| 48 | 88 | Oxidized benzothiazole |

Basic: What research applications are suggested by its structure?

Methodological Answer:

- Enzyme Inhibition : The benzothiazole moiety suggests potential kinase or protease inhibition (e.g., analogous to indoline-based inhibitors) .

- Receptor Binding : Tert-butyl groups enhance lipophilicity, making it suitable for CNS-targeted studies (e.g., GPCR modulation).

Validation : Use surface plasmon resonance (SPR) or fluorescence polarization assays for target engagement studies.

Advanced: How to evaluate interactions with biological targets?

Methodological Answer:

- In Vitro Assays : Dose-response curves (IC50/EC50) in enzyme inhibition or cell viability assays.

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., kinases).

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis for CYP450 interactions .

Critical Parameter : Validate docking results with mutagenesis studies (e.g., alanine scanning).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.